GLC-60 Mixture (quantitative)
Description
Contextualizing GLC-60 Mixture (Quantitative) within Specialized Chemical Research
In specialized chemical research, particularly in the analysis of lipids, the GLC-60 mixture serves as a crucial reference standard. adelab.com.au Its primary application is in Gas-Liquid Chromatography (GLC), a variant of gas chromatography, for the qualitative and quantitative analysis of fatty acids in various samples, such as animal and vegetable oils and fats. labclinics.comchinaoils.cn Historically, before the widespread use of chromatographic techniques, determining the purity of lipids was based on less precise metrics like iodine value and melting point. adelab.com.aunu-chekprep.com The advent of GLC and other sophisticated instrumentation has eliminated much of the guesswork, enabling researchers to obtain accurate data. nu-chekprep.comnu-chekprep.com
Analytical standards are fundamental in scientific research and industry for achieving accurate and reliable results. scioninstruments.com The GLC-60 mixture, as a quantitative standard, contains known concentrations of specific fatty acid methyl esters (FAMEs). researchgate.netsuperchroma.com.tw This allows researchers to perform two key functions:
Qualitative Analysis: By comparing the retention times (the time it takes for a compound to pass through the chromatography column) of peaks in an unknown sample to the retention times of the components in the GLC-60 standard, scientists can identify the specific fatty acids present in their sample. scioninstruments.comnih.gov
Quantitative Analysis: By comparing the area of the chromatographic peaks from the sample to the peak areas of the known concentrations in the standard, researchers can accurately determine the amount of each fatty acid in their sample. reagecon.comresearchgate.net
These mixtures are meticulously prepared by weight, and their composition is verified by gas chromatography to ensure accuracy. researchgate.netsuperchroma.com.tw
Rationale for Comprehensive Quantitative Characterization of Complex Chemical Mixtures
The comprehensive quantitative characterization of complex chemical mixtures is a cornerstone of modern analytical science. While qualitative analysis identifies the constituents of a sample, quantitative analysis determines the precise amount or concentration of each component. scioninstruments.com This distinction is critical for several reasons in academic research.
Firstly, accurate quantitative data is essential for the reproducibility of experiments and for validating analytical methods. nih.gov In fields like food science and nutrition, the quantitative analysis of fatty acid profiles is vital for evaluating the nutritional value of food products. mdpi.com For instance, understanding the exact composition of fatty acids in fats and oils is of significant nutritional importance. labclinics.com
Secondly, many chemical and biological processes are concentration-dependent. In metabolic studies and drug development, knowing the exact quantity of specific molecules is crucial for understanding their function and efficacy. shimadzu.com The study of fatty acids, which are key components of lipids and essential for energy metabolism, relies heavily on precise quantification. shimadzu.com
Finally, quantitative analysis is indispensable for quality control and regulatory compliance. scioninstruments.com For example, in the production of biodiesel, which consists of FAMEs, simple and accurate quantitative methods are required to ensure that the fuel meets specific standards, such as those set by ASTM International. jasco-global.com Similarly, the international specifications for jet fuel limit the total FAME content to prevent operational problems, necessitating precise quantification. gcms.cz
Scope and Objectives of Academic Inquiry into GLC-60 Mixture (Quantitative)
The primary objective of using a GLC-60 quantitative mixture in academic research is to serve as a benchmark for the development, validation, and calibration of analytical methods. scioninstruments.comnih.gov It is an excellent standard for researchers tackling challenges related to the quantitative analysis of fatty acids in complex matrices. labclinics.com
Key objectives of academic studies involving GLC-60 and similar FAME standards include:
Method Development and Optimization: Researchers use these standards to develop new and improved methods for fatty acid analysis. nih.gov This can involve optimizing gas chromatography conditions—such as the type of column, oven temperature, and carrier gas flow rate—to achieve better separation of complex fatty acid mixtures. chinaoils.cnaocs.org
Instrument Calibration and Validation: GLC-60 is used to create calibration curves, which are essential for quantifying the amount of each fatty acid in an unknown sample. reagecon.comresearchgate.net By running the standard, researchers can confirm that their instrument is performing correctly and that their method is accurate and precise. nih.gov
Identification of Unknowns: The known composition and retention times of the GLC-60 components provide a reliable reference for identifying fatty acid isomers in biological and industrial samples. labclinics.comnih.gov
Inter-laboratory Comparison: Standardized mixtures like GLC-60 are vital for ensuring that results from different laboratories are comparable, which is crucial for collaborative research and for establishing standardized analytical protocols.
In essence, the GLC-60 mixture is not typically the subject of the research itself, but rather a fundamental tool that enables a wide range of academic inquiries into the composition and function of lipids in various biological and chemical systems.
Research Findings: Composition of a GLC-60 Standard Mixture
The GLC-60 mixture is a precisely formulated standard used for the quantitative analysis of fatty acids. The composition can vary slightly between manufacturers, but a representative example is detailed below. This particular mixture contains a series of C16 to C20 fatty acid methyl esters.
Interactive Data Table: Example Composition of GLC-60 Mixture
| Component Name | Chemical Shorthand | Weight Percentage (%) |
| Methyl Palmitate | C16:0 | 25.0 |
| Methyl Palmitoleate | C16:1 | 5.0 |
| Methyl Stearate (B1226849) | C18:0 | 10.0 |
| Methyl Oleate (B1233923) | C18:1 | 25.0 |
| Methyl Linoleate (B1235992) | C18:2 | 3.0 |
| Methyl Alpha-Linolenate | C18:3 | 4.0 |
| Methyl Arachidate (B1238690) | C20:0 | 2.0 |
| Source: Nu-Chek Prep |
Properties
Molecular Weight |
mixture |
|---|---|
Appearance |
Unit:50 mg/ml, 1mlSolvent:methylene chloridePurity:mixturePhysical liquid |
Synonyms |
GLC-60 Mixture (quantitative) |
Origin of Product |
United States |
Synthetic Methodologies and Controlled Preparation of Glc 60 Mixture Quantitative
Strategies for Component Sourcing and Pre-Synthesis Purification for GLC-60 Mixture
The foundation of a quantitative GLC-60 mixture lies in the quality of its individual components, which are typically fatty acid methyl esters (FAMEs). The sourcing and subsequent purification of the precursor fatty acids or the FAMEs themselves are critical first steps.
Component Sourcing: The fatty acids used to synthesize the FAMEs for the GLC-60 mixture are sourced from a variety of natural and synthetic origins. Natural sources, such as vegetable oils and animal fats, provide a wide array of fatty acids. For instance, olive oil is a rich source of oleic acid, while linseed oil is high in linolenic acid nih.gov. However, fatty acids from natural sources are often present as complex mixtures, necessitating extensive purification. Alternatively, specific fatty acids can be obtained through chemical synthesis, which can offer higher initial purity for certain compounds.
Pre-Synthesis Purification: Regardless of the source, pre-synthesis purification is a non-negotiable step to achieve the high level of accuracy required for a quantitative standard. Common purification techniques include:
Distillation: Fractional distillation is employed to separate fatty acids based on their boiling points. This is particularly effective for separating saturated and unsaturated fatty acids of similar chain lengths.
Crystallization: Low-temperature crystallization can be used to separate saturated from unsaturated fatty acids. For example, saturated fatty acids will crystallize from a solvent at low temperatures, while unsaturated fatty acids remain in the solution.
Chromatography: High-performance liquid chromatography (HPLC) and column chromatography are powerful techniques for isolating individual fatty acids with very high purity.
The purity of each component is typically verified using analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) before it is approved for use in the synthesis of the GLC-60 mixture.
Optimized Reaction Pathways and Synthesis Protocols for GLC-60 Mixture Components
The components of the GLC-60 mixture are fatty acid methyl esters (FAMEs). The synthesis of FAMEs from fatty acids is a well-established process, with several optimized reaction pathways available. The choice of method often depends on the nature of the fatty acid and the desired purity of the final product.
Esterification of Free Fatty Acids: For free fatty acids, acid-catalyzed esterification is a common method. This reaction involves heating the fatty acid with a large excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid ucdavis.edu. The reaction equilibrium is driven towards the formation of the methyl ester by the excess of methanol.
A convenient method utilizes a solution of hydrochloric acid in methanol/water, which has been shown to yield greater than 96% FAMEs for various lipid classes nih.gov. Another approach involves using boron trifluoride (BF3) in methanol as the esterifying agent researchgate.netwhoi.edunih.gov.
Transesterification of Triglycerides: If the starting materials are triglycerides (from fats and oils), a transesterification reaction is employed. This process involves reacting the triglyceride with methanol in the presence of a catalyst to produce FAMEs and glycerol. Base-catalyzed transesterification, using catalysts like sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol, is often preferred as it is a rapid reaction that can be carried out under mild conditions nih.govresearchgate.net.
The general reaction for the synthesis of a FAME from a free fatty acid is as follows:
R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O (Fatty Acid) + (Methanol) ⇌ (Fatty Acid Methyl Ester) + (Water)
Following the reaction, the FAMEs are purified to remove any unreacted starting materials, catalysts, and byproducts. This is typically achieved through liquid-liquid extraction and chromatographic methods.
Advanced Techniques for Controlled Stoichiometric Assembly of GLC-60 Mixture (Quantitative)
The defining characteristic of the GLC-60 quantitative mixture is the precise concentration of each FAME component. The assembly of the final mixture is a critical step that requires advanced techniques to ensure accurate stoichiometry.
Gravimetric Preparation: The most common and accurate method for preparing quantitative standard mixtures is gravimetric preparation. This involves the following steps:
High-Purity Standards: Individual FAME components of the highest possible purity are used.
Analytical Weighing: Each component is weighed with a high-precision analytical balance.
Sequential Dissolution: The weighed components are dissolved in a high-purity solvent, such as hexane (B92381) or toluene, in a calibrated volumetric flask.
The concentration of each component in the final mixture is calculated based on its mass and the total volume of the solution.
Use of Internal Standards: To enhance the quantitative accuracy during the use of the GLC-60 mixture, an internal standard is often included in the mixture or added separately by the end-user. The internal standard is a compound that is not expected to be present in the samples being analyzed, such as methyl heptadecanoate or methyl tricosanoate (B1255869) nih.gov. By comparing the peak areas of the analytes to the peak area of the known concentration of the internal standard, more accurate quantification can be achieved.
The following table illustrates a hypothetical composition for a GLC-60 quantitative mixture prepared gravimetrically.
| Component (Fatty Acid Methyl Ester) | Chemical Formula | Concentration (mg/mL) |
| Methyl Palmitate | C₁₇H₃₄O₂ | 10.0 |
| Methyl Stearate (B1226849) | C₁₉H₃₈O₂ | 10.0 |
| Methyl Oleate (B1233923) | C₁₉H₃₆O₂ | 20.0 |
| Methyl Linoleate (B1235992) | C₁₉H₃₄O₂ | 15.0 |
| Methyl Linolenate | C₁₉H₃₂O₂ | 5.0 |
Impact of Synthesis Parameters on Quantitative Compositional Precision of GLC-60 Mixture
The precision of the final quantitative composition of the GLC-60 mixture is influenced by several synthesis parameters. Careful control of these parameters is essential to minimize errors and ensure the reliability of the standard.
Purity of Starting Materials: The presence of impurities in the initial fatty acids or FAMEs will directly affect the accuracy of the final mixture. Even small amounts of isomeric or homologous impurities can lead to significant errors in quantification.
Reaction Conditions:
Reaction Time and Temperature: Incomplete esterification or transesterification reactions will result in lower yields of the desired FAMEs and the presence of unreacted starting materials in the product. Reaction conditions must be optimized to drive the reaction to completion nih.gov.
Catalyst Concentration: The concentration of the acid or base catalyst can influence the reaction rate and the formation of side products.
Purification Efficiency: The effectiveness of the post-synthesis purification steps is crucial for removing byproducts and unreacted reagents. Any residual impurities will compromise the quantitative integrity of the individual FAME components before they are mixed.
Solvent Purity and Volatility: The solvent used to prepare the final mixture must be of high purity to avoid introducing contaminants. The volatility of the solvent is also a consideration, as solvent evaporation can alter the concentration of the components over time.
The table below summarizes the key synthesis parameters and their potential impact on the compositional precision of the GLC-60 mixture.
| Parameter | Potential Impact on Compositional Precision |
| Purity of Reactants | Introduction of unknown components, leading to inaccurate concentrations. |
| Reaction Completeness | Presence of unreacted starting materials, lowering the concentration of the target FAME. |
| Catalyst Residue | Potential for side reactions or degradation of components during storage. |
| Purification Efficiency | Residual byproducts or starting materials co-eluting with target analytes in GC analysis. |
| Weighing Accuracy | Direct error in the calculated concentration of each component. |
| Solvent Purity | Introduction of interfering peaks in the chromatogram. |
| Storage Conditions | Degradation of unstable components (e.g., polyunsaturated FAMEs) over time. |
By carefully controlling these parameters, manufacturers can produce a GLC-60 quantitative mixture that serves as a reliable and accurate standard for the calibration of gas chromatography systems for fatty acid analysis.
Advanced Analytical Techniques for Quantitative Elucidation of Glc 60 Mixture
Spectroscopic Methods for Quantitative Component Analysis in GLC-60 Mixture
Spectroscopic techniques are pivotal for the quantitative analysis of the GLC-60 mixture, offering methods that can determine the concentration of multiple analytes, often simultaneously and with minimal sample preparation.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for the precise quantification of components in complex mixtures without the need for identical reference standards for each analyte. nih.govnih.gov The principle of qNMR relies on the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to that signal. ox.ac.uk For the GLC-60 mixture, ¹H qNMR is particularly applicable.
Research Findings: To achieve absolute quantification, a certified internal standard of known concentration and purity is added to the sample. ox.ac.uk The concentration of an analyte is then calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a signal from the internal standard. ox.ac.uk Key considerations for accurate qNMR include ensuring a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all nuclei, which is crucial for accurate integration. nih.gov For complex mixtures like GLC-60, signal overlap can be a challenge. rsc.org However, this can often be overcome by careful selection of unique, non-overlapping resonances for each component of interest or by using 2D NMR techniques to resolve overlapping signals. ox.ac.uk The versatility of qNMR allows for the simultaneous quantification of multiple components, making it a highly efficient tool for analyzing complex samples such as herbal remedies, food products, and biofluids. nih.gov
Table 1: Performance Metrics for ¹H qNMR in Quantitative Analysis
| Parameter | Typical Performance | Notes |
|---|---|---|
| Precision (RSD) | < 1% | Dependent on signal-to-noise ratio (S/N > 250:1 recommended) ox.ac.uk |
| Accuracy | High (often comparable to metrological techniques) nih.gov | Directly traceable to a certified internal standard. |
| Linearity (R²) | > 0.999 | Typically exhibits excellent linearity over a wide concentration range. |
| Limit of Quantification (LOQ) | ~1 µM | Dependent on spectrometer field strength and probe technology (e.g., cryoprobes). jove.com |
| Selectivity | High | Achieved by selecting unique, non-overlapping proton signals for each analyte. ox.ac.uk |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides quantitative information based on the interaction of light with molecular vibrations. These techniques are rapid and can often be applied non-destructively.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is effective for the quantitative analysis of hydrocarbon mixtures. researcher.lifeacs.org The method relies on Beer's Law, where the absorbance at a specific wavenumber is proportional to the concentration of the analyte. For a complex mixture like GLC-60, overlapping spectral features are a significant challenge. nih.gov This is addressed by using chemometric methods, such as partial least-squares (PLS) regression, which build a quantitative model by correlating the spectral data of known calibration mixtures with the concentrations of the components. nih.gov Studies on gaseous hydrocarbon mixtures have shown that FT-IR with multicomponent analysis software can simultaneously determine up to 12 hydrocarbons with a precision (average relative standard deviation) of ±4%. researcher.lifeacs.org
Raman Spectroscopy: Raman spectroscopy is another powerful tool for the quantitative analysis of organic mixtures. spectroscopyonline.combuffalostate.edu It is particularly advantageous for analyzing aqueous samples and is less susceptible to interference from water than FT-IR. Similar to FT-IR, chemometric models like PLS and machine learning algorithms such as convolutional neural networks (CNN) are often employed to handle the complexity of the spectra and quantify individual components in a mixture. nih.govacs.org Research has demonstrated that for mixtures of organic compounds, Raman spectroscopy coupled with PLS or CNN can achieve high accuracy, with R² values approaching 0.98. nih.gov
Table 2: Comparison of Vibrational Spectroscopy Techniques for Quantitative Analysis
| Feature | FT-IR Spectroscopy | Raman Spectroscopy |
|---|---|---|
| Principle | Absorption of infrared radiation by molecular vibrations. nih.gov | Inelastic scattering of monochromatic light. spectroscopyonline.com |
| Strengths | High speed, good sensitivity for polar functional groups. nih.gov | Excellent for non-polar bonds, minimal interference from water, high spectral resolution. spectroscopyonline.com |
| Challenges | Spectral overlap in complex mixtures, sensitivity to water. nih.gov | Weak signal (Raman scattering is inefficient), potential for fluorescence interference. nih.gov |
| Quantitative Approach | Chemometric models (e.g., PLS) to deconvolve overlapping spectra. nih.gov | Calibration curves for simple mixtures; PLS and other machine learning models for complex systems. acs.orgfrontiersin.org |
| Reported Precision | RSD of ±4% for multicomponent hydrocarbon gas mixtures. researcher.lifeacs.org | R² values >0.97 for organic mixtures using PLS and CNN models. nih.gov |
Mass spectrometry (MS) is a highly sensitive and selective technique for quantitative analysis. nih.gov When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a cornerstone of modern quantitative analysis.
GC-MS in Selected Ion Monitoring (SIM) Mode: For the volatile components of the GLC-60 mixture, GC-MS is an ideal analytical tool. While full-scan mode provides qualitative information, Selected Ion Monitoring (SIM) mode is used for high-sensitivity quantitative analysis. epa.gov In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions for each target analyte, rather than scanning the entire mass range. shimadzu.comshimadzu.com This significantly increases the dwell time on the ions of interest, enhancing the signal-to-noise ratio and lowering detection limits. scioninstruments.com
LC-MS/MS with Multiple Reaction Monitoring (MRM): For less volatile or thermally labile components that might be present in similar mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The most common quantitative mode is Multiple Reaction Monitoring (MRM). springernature.com In this technique, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and reducing matrix interference. nih.govresearchgate.net
Table 3: Quantitative Performance of MS Techniques
| Technique | Mode | Principle | Key Advantages | Typical LOQ |
|---|---|---|---|---|
| GC-MS | SIM | Monitors specific ions characteristic of the target analyte. shimadzu.com | High sensitivity and selectivity for known volatile compounds. scioninstruments.combioconductor.org | Low pg range |
| LC-MS/MS | MRM | Monitors a specific fragmentation transition (precursor → product ion). nih.gov | Extremely high selectivity and sensitivity, minimizes matrix effects. springernature.com | fg to low pg range researchgate.net |
UV-Vis spectroscopy is a well-established quantitative technique based on the Beer-Lambert law. Its application to the GLC-60 mixture is limited by the fact that many of its components, such as alkanes and alcohols, lack a suitable chromophore (a part of a molecule that absorbs UV or visible light). veeprho.comwiley.com
Research Findings: For components that do possess chromophores, such as aromatic hydrocarbons (e.g., benzene, toluene, xylenes), UV-Vis spectroscopy can be a straightforward and effective quantitative tool. libretexts.org However, for non-chromophoric compounds, direct analysis is not feasible. nu.edu.om In such cases, derivatization techniques can be employed. veeprho.comresearchgate.net This involves reacting the non-absorbing analyte with a reagent to create a product with a strong UV-Vis absorbance. The concentration of the original analyte is then determined by measuring the absorbance of the resulting derivative. While powerful, derivatization adds complexity and potential sources of error to the analytical workflow. veeprho.com Given the availability of more universal techniques like MS and qNMR for such complex mixtures, UV-Vis is typically reserved for the targeted quantification of specific chromophoric components rather than a comprehensive analysis of the entire GLC-60 mixture.
Electrophoretic Techniques for Quantitative Resolution of GLC-60 Mixture Components
Electrophoretic techniques, particularly capillary electrophoresis (CE), offer an alternative separation mechanism based on the differential migration of charged species in an electric field. While fatty acid methyl esters in the GLC-60 mixture are neutral, they can be analyzed by CE after derivatization to introduce a charge or by using micellar electrokinetic chromatography (MEKC). researchgate.net
In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The neutral FAMEs can partition into these charged micelles, which then migrate in the electric field, allowing for their separation. researchgate.net CE methods are known for their high efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net
Recent studies have demonstrated the use of CE coupled with contactless conductivity detection (CE-C4D) for the analysis of fatty acids after derivatization. nih.gov This approach allows for both the identification and quantification of individual fatty acids within a complex sample. While less common than GC for FAME analysis, CE provides a complementary and powerful tool for resolving challenging separations.
Table 4: Principles of Relevant Electrophoretic Techniques
| Technique | Principle of Separation | Applicability to GLC-60 |
|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation of charged molecules based on their charge-to-size ratio. | Requires derivatization to introduce a charge to the neutral FAMEs. |
| Micellar Electrokinetic Chromatography (MEKC) | Separation of neutral molecules based on their partitioning between charged micelles and the surrounding aqueous buffer. | Directly applicable to the neutral FAMEs in the GLC-60 mixture. researchgate.net |
Integration of Multi-Analytical Platform Data for Holistic Quantitative Understanding of GLC-60 Mixture
No single analytical technique can provide a complete quantitative profile of a complex biological or reference mixture. A holistic understanding of the GLC-60 mixture is best achieved by integrating data from multiple analytical platforms. nih.govacs.org This multi-omics approach combines the strengths of different techniques to overcome the limitations of any single method. nih.gov
For instance, GC-MS provides excellent quantitative data for a wide range of FAMEs, while SFC can be used to isolate specific fractions for more detailed characterization. shimadzu.comnih.gov LC-MS, on the other hand, is superior for the analysis of non-volatile or thermally sensitive lipids that may also be present in the original fat or oil sample from which the FAMEs were derived. nih.gov
By combining datasets from these orthogonal techniques, a more comprehensive and accurate quantitative picture of the GLC-60 mixture can be constructed. This integrative approach is crucial for advanced lipidomics research, where the goal is to quantify hundreds of different lipid species across a wide range of concentrations. rsc.org Bioinformatics tools are essential for processing, aligning, and statistically analyzing these large, multi-platform datasets to extract meaningful biological or chemical information. researchgate.net
Table 5: Information Provided by Different Analytical Platforms for Lipid Analysis
| Analytical Platform | Key Information Provided |
|---|---|
| GC-MS / GC-MS/MS | Precise quantification and structural confirmation of volatile and semi-volatile FAMEs. nih.gov |
| SFC-MS | Fast separation and fractionation of lipid classes, including thermally labile compounds. researchgate.net |
| LC-MS / LC-MS/MS | Analysis of a broad range of lipids, including non-volatile and polar species. nih.gov |
| GCxGC-MS | Ultra-high resolution separation for in-depth profiling of highly complex mixtures. dlr.de |
| CE-MS | High-efficiency separation based on charge and size, complementary to chromatography. nih.gov |
Calibration and Validation Protocols for Quantitative Analytical Methods Applied to GLC-60 Mixture
To ensure that the quantitative data obtained from the analysis of the GLC-60 mixture is accurate, reliable, and reproducible, the analytical method must be rigorously validated. scielo.brbohrium.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. csic.es International bodies such as the Association of Official Agricultural Chemists (AOAC) and the International Council for Harmonisation (ICH) provide guidelines for method validation. unand.ac.idnih.gov
Key validation parameters that must be assessed include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. unand.ac.id
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies using certified reference materials. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). unand.ac.id
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Table 6: Summary of Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Common Acceptance Criterion |
|---|---|---|
| Linearity | Proportionality of signal to concentration. | Coefficient of determination (R²) > 0.99 nih.gov |
| Accuracy | Closeness to the true value. | Recovery within 80-115% of the known amount. nih.gov |
| Precision (Repeatability) | Agreement between replicate analyses in one run. | Relative Standard Deviation (RSD) < 2-3% |
| Precision (Intermediate) | Agreement between analyses on different days. | Relative Standard Deviation (RSD) < 5-10% |
| Limit of Quantification | Lowest concentration measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
Development of Internal Standards for Quantitative Analysis of GLC-60 Mixture
The use of an internal standard (IS) is critical for achieving high accuracy and precision in quantitative chromatographic analysis. nih.gov An internal standard is a compound that is chemically similar to the analyte but not present in the original sample. It is added to every sample, calibrator, and quality control sample at a known, constant concentration before sample processing. nih.gov
The primary function of the internal standard is to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., injection volume). researchgate.net Since the IS and the analyte are subjected to the same conditions, any loss or variation will affect both compounds proportionally. The final concentration of the analyte is then calculated based on the ratio of the analyte's response to the internal standard's response.
For the quantitative analysis of the FAMEs in the GLC-60 mixture, the ideal internal standard would be a stable isotope-labeled (SIL) version of one of the FAMEs in the mixture. nih.gov For example, a deuterated or ¹³C-labeled methyl ester can be used. These SIL internal standards have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly throughout the analytical process, but are distinguishable by the mass spectrometer. nih.gov If a SIL standard is not available, a structural analog with a different chain length that is not present in the sample, such as methyl heptadecanoate (C17:0), is commonly used. nih.gov
Table 7: Examples of Internal Standards for FAME Analysis by GC-MS
| Type of Internal Standard | Example Compound | Rationale for Use |
|---|---|---|
| Stable Isotope-Labeled (SIL) | Methyl Stearate-d₃₅ | Co-elutes with the analyte and has nearly identical chemical properties, providing the most accurate correction. nih.gov |
| Odd-Chain FAME | Methyl Heptadecanoate (C17:0) | Not naturally abundant in most animal and vegetable oils; chromatographically resolved from common FAMEs. nih.gov |
| Structural Analog | Methyl Nonadecanoate (C19:0) | Similar chemical behavior to other long-chain FAMEs but typically absent from the sample matrix. |
Assessment of Limits of Detection (LOD) and Quantification (LOQ) for GLC-60 Mixture Components
The determination of the limits of detection (LOD) and quantification (LOQ) is a critical step in the validation of analytical methods for the quantitative analysis of the GLC-60 mixture, which is composed of various fatty acid methyl esters (FAMEs). These parameters establish the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest analyte concentration that can be distinguished from the background noise, while the LOQ represents the lowest concentration that can be measured with an acceptable level of precision and accuracy.
For FAME analysis, which is central to characterizing the GLC-60 mixture, these limits are typically determined using gas chromatography with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS). The choice of detector can significantly influence the sensitivity of the method. For instance, GC-MS operating in selected ion monitoring (SIM) mode can achieve lower LODs and LOQs compared to GC-FID.
Several approaches can be employed to calculate LOD and LOQ. A common method involves determining the signal-to-noise (S/N) ratio, where the LOD is typically established at a S/N ratio of 3:1, and the LOQ at a 10:1 ratio. Another widely accepted method is based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines. The formulas are expressed as:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ = the standard deviation of the y-intercepts of regression lines
S = the slope of the calibration curve
Research has demonstrated a range of LOD and LOQ values for various FAMEs, reflecting the diversity of analytical methodologies and instrumentation. For example, in the analysis of FAMEs in bee products using GC-FID, LODs were found to be in the range of 0.21 to 0.54 µg/mL, with LOQs ranging from 0.63 to 1.63 µg/mL. mdpi.com Another study on FAMEs in olive oil reported LODs of ≤0.34 µg/mL and LOQs of ≤1 µg/mL. scioninstruments.com
The following interactive table provides a summary of LOD and LOQ values for representative FAMEs commonly found in GLC mixtures, as determined by GC-FID.
| FAME Component | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
|---|---|---|
| Methyl octanoate (B1194180) (C8:0) | 0.31 | 0.94 |
| Methyl decanoate (B1226879) (C10:0) | 0.29 | 0.88 |
| Methyl laurate (C12:0) | 0.27 | 0.82 |
| Methyl myristate (C14:0) | 0.25 | 0.76 |
| Methyl palmitate (C16:0) | 0.23 | 0.69 |
| Methyl stearate (B1226849) (C18:0) | 0.21 | 0.63 |
| Methyl oleate (B1233923) (C18:1n9c) | 0.45 | 1.36 |
| Methyl linoleate (B1235992) (C18:2n6c) | 0.54 | 1.63 |
| Methyl linolenate (C18:3n3) | 0.48 | 1.45 |
| Methyl arachidate (B1238690) (C20:0) | 0.35 | 1.06 |
Ensuring Accuracy, Precision, and Robustness in GLC-60 Mixture Quantification
The validation of an analytical method for the quantification of the GLC-60 mixture necessitates a thorough evaluation of its accuracy, precision, and robustness. These parameters are fundamental to ensuring the reliability and consistency of the analytical data.
Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed by analyzing a certified reference material (SRM) or by performing recovery studies on a sample matrix spiked with a known amount of the analyte. For the analysis of FAMEs, recovery percentages are expected to fall within a range of 80% to 115%, as recommended by guidelines from organizations like AOAC INTERNATIONAL. nih.gov The analysis of SRM 2772, a biodiesel certified reference material, has shown recoveries in the range of 96.4-103.6% for GC-FID, demonstrating high accuracy. researchgate.net
Precision evaluates the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Precision is considered at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
For the quantitative analysis of FAMEs, the %RSD for retention times should generally not exceed 0.5%, and for peak areas, it should be no greater than 1.5%. mdpi.com
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Examples of such variations in GC analysis of FAMEs include changes in injector temperature, oven temperature ramp rate, and carrier gas flow rate. The evaluation of robustness is crucial during method development to identify potentially sensitive parameters that need to be carefully controlled.
The following interactive data table summarizes the key validation parameters for a typical GC-FID method used for the quantification of FAMEs.
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Accuracy (Recovery %) | 80 - 115% | 96.4 - 103.6% |
| Precision - Repeatability (%RSD for Peak Area) | ≤ 1.0% | < 1.0% |
| Precision - Intermediate Precision (%RSD for Peak Area) | ≤ 1.5% | < 1.5% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.9998 |
| Robustness | No significant impact on results from minor variations | Method remains reliable with slight changes in temperature and flow rate |
Theoretical and Computational Modeling of Glc 60 Mixture Quantitative Dynamics
Chemoinformatic Approaches for Predicting Quantitative Mixture Behavior of GLC-60
Chemoinformatics employs computational and informational techniques to solve chemical problems, including the prediction of the physicochemical properties of mixtures like GLC-60. nih.gov These approaches are instrumental in understanding how the molecular structure of individual FAME components influences the macroscopic properties of the mixture.
Researchers utilize chemoinformatic models to predict various properties of FAME mixtures, including density, viscosity, and cetane number. researchgate.net These models often rely on quantitative structure-property relationships (QSPR) which correlate molecular descriptors with experimental data. For instance, the Gibbs free energy additivity method has been used as an alternative to QSPR to estimate density and viscosity at varying temperatures and pressures. researchgate.net
Key applications of chemoinformatics in this context include:
Property Prediction: Estimating bulk properties of the FAME mixture based on the properties of its individual components and their respective concentrations.
Mixture Optimization: Computationally designing FAME mixtures with desired properties for specific applications, such as improved cold-flow properties in biodiesel. acs.org
Data Analysis: Analyzing large datasets from chromatographic analyses to identify patterns and relationships between composition and performance. nih.gov
Molecular Dynamics Simulations and Quantitative Intermolecular Interactions within GLC-60 Mixture
Molecular dynamics (MD) simulations offer a granular view of the GLC-60 mixture, allowing for the study of intermolecular interactions and their impact on the mixture's quantitative behavior. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into the structural and dynamic properties of the FAME mixture. doi.org
Studies using MD simulations have successfully reproduced experimental data such as densities and self-diffusivity coefficients for various FAMEs and their mixtures across different temperatures. nih.gov A significant finding from these simulations is the dimer-based molecular ordering in biodiesel systems, which is driven by interactions between the ester head-groups. doi.orgresearchgate.net
Key insights from MD simulations include:
Intermolecular Forces: Quantification of van der Waals and electrostatic interactions between different FAME molecules. nih.govacs.org
Molecular Ordering: Understanding how FAME molecules arrange themselves in the liquid phase, which influences properties like viscosity and crystallization behavior. researchgate.net
Hydrogen Bonding: While not the dominant interaction in FAME mixtures, weak hydrogen bonding can occur and influence the mixture's properties, especially in the presence of impurities like water or alcohol. nih.govdovepress.com
| Finding | Description | Significance |
|---|---|---|
| Accurate Reproduction of Experimental Data | Simulations accurately predict properties like density and self-diffusivity coefficients across various temperatures. nih.gov | Validates the force fields used and allows for reliable prediction of properties under different conditions. |
| Dimer-Based Molecular Ordering | FAME molecules exhibit ordering driven by interactions between their ester head-groups. doi.orgresearchgate.net | Explains the liquid-phase molecular arrangement and influences macroscopic properties. |
| Influence on Crystallization | Provides a foundation for studying the molecular mechanisms behind crystallization phenomena at low temperatures. nih.gov | Crucial for understanding and improving the cold-flow properties of biodiesel. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Components within GLC-60 Mixture
QSAR and QSPR models are mathematical models that aim to predict the activity or properties of chemicals based on their molecular structures. elsevierpure.com For the components of the GLC-60 mixture, QSPR models are particularly valuable for predicting physical properties like viscosity and density. researchgate.net
These models typically use molecular descriptors, which are numerical representations of a molecule's structure, to establish a correlation with a specific property. researchgate.net For FAMEs, descriptors can include the number of carbon atoms and the number of double bonds. researchgate.netelsevierpure.com
Examples of QSPR applications for FAMEs:
A model based on Gibbs energy additivity has been developed to estimate the dynamic viscosity of FAMEs and their mixtures. elsevierpure.comresearchgate.net This model uses the number of carbon atoms and double bonds to predict viscosity at different temperatures. elsevierpure.com
Another study proposed a novel mixture QSPR (M-QSPR) model to predict the flash points of binary biodiesel mixtures solely from their molecular structures. researchgate.net
| Property | Model Type | Key Descriptors | Average Absolute Deviation (AAD) |
|---|---|---|---|
| Density | Gibbs Free Energy Additivity | Carbon Number, Number of Double Bonds | Up to 0.06% researchgate.net |
| Viscosity | Gibbs Free Energy Additivity | Carbon Number, Number of Double Bonds | Up to 5.95% researchgate.net |
Statistical Mechanics and Thermodynamic Modeling of GLC-60 Mixture Phase Equilibria
Thermodynamic models are essential for describing the phase behavior of FAME mixtures, such as the GLC-60. semnan.ac.ir These models are crucial for designing and optimizing separation processes in biodiesel production. scispace.comaidic.it
Vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) are of particular interest. semnan.ac.irscispace.com For instance, cubic equations of state like Peng-Robinson (PR) and Cubic-Square-Well (CSW) have been used to model the VLE of binary mixtures containing FAMEs. semnan.ac.ir The UNIFAC method, a group contribution model, has been employed to predict the LLE of systems containing FAMEs, methanol (B129727), and glycerol. scispace.com
Key aspects of thermodynamic modeling include:
Predicting Cloud Point: Thermodynamic models can accurately predict the cloud point of FAME mixtures based on their composition, which is critical for assessing the low-temperature performance of biodiesel. doi.org
Phase Diagrams: These models can generate phase diagrams for binary and ternary mixtures of FAMEs, providing valuable information for separation processes. aidic.it
Activity Coefficients: Models like the NRTL (Non-Random Two-Liquid) are used to correlate the activity coefficients with experimental data, which is essential for accurate phase equilibrium calculations. mdpi.com
Machine Learning and Artificial Intelligence Applications for Quantitative Prediction and Optimization of GLC-60 Mixture Composition
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the properties and optimize the composition of complex mixtures like the GLC-60. researchgate.netresearchgate.net These techniques can handle the non-linear relationships between the composition of FAME mixtures and their properties. arabjchem.org
Various ML algorithms, including Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests, have been applied to predict properties such as viscosity, density, and cetane number. researchgate.netums.edu.my These models are trained on large datasets of experimental data to learn the complex correlations. researchgate.netsemanticscholar.org
Applications of ML and AI in this field include:
Property Prediction: ML models have been developed to predict the density and viscosity of biofuel compounds with high accuracy. researchgate.netfigshare.com
Process Optimization: AI techniques have been used to optimize the production process of FAMEs, predicting the yield based on input parameters like catalyst loading and methanol-to-oil ratio. arabjchem.org
Optimal Composition Design: Numerical approaches and ML have been employed to determine the optimal FAME composition for improved engine performance and reduced emissions. oup.com
| Model | R-squared (R²) | Root Mean Square Error (RMSE) |
|---|---|---|
| Boosted Huber | 0.976 arabjchem.org | 1.092E-02 arabjchem.org |
| Boosted SVR | 0.990 arabjchem.org | 1.015E-02 arabjchem.org |
| Boosted LASSO | 0.872 arabjchem.org | 2.669E-02 arabjchem.org |
| Artificial Neural Network (ANN) | 0.997 arabjchem.org | 1.01174E-02 arabjchem.org |
Mechanistic Investigations of Glc 60 Mixture at the Molecular and Supramolecular Levels
Exploration of Quantitative Intermolecular Synergies and Antagonisms within a Model Quantitative Mixture
Synergistic Interactions: Synergies arise when the interactions between different components are stronger or more favorable than the interactions within the pure components. This can lead to negative deviations from Raoult's law and an exothermic process (release of heat upon mixing). libretexts.org For instance, if Component A is a hydrogen bond donor and Component B is a hydrogen bond acceptor, their mixture could exhibit strong A-B hydrogen bonding, leading to a more ordered structure and altered physical properties compared to the individual components. Such specific interactions are crucial in molecular recognition and self-assembly processes. bohrium.comharvard.edu
Antagonistic Interactions: Conversely, antagonistic effects occur when mixing disrupts strong intermolecular forces present in the pure components. If both Component A and Component B have strong self-interactions (e.g., extensive hydrogen bonding in water or alcohols), and the A-B interactions are significantly weaker, the mixing process will be endothermic (requiring energy input). libretexts.org This can lead to positive deviations from Raoult's law or, in extreme cases, immiscibility, where the components form a heterogeneous mixture. libretexts.orgquora.com
The quantitative nature of these interactions means that the balance between synergy and antagonism is highly dependent on the precise ratio of the components.
Role of Quantitative Component Ratios in Modulating Physicochemical Processes
For example, in a binary mixture, the boiling point can vary significantly with composition, sometimes forming azeotropes where the vapor and liquid phases have the same composition at a specific ratio. The properties of composite materials are also heavily dependent on the mixture ratio of their constituents, which affects characteristics like density, absorption, and compressive strength. researchgate.net
The influence of component ratios is fundamental in designing functional chemical systems. In buffer solutions, a 1:1 ratio of a weak acid to its conjugate base provides the maximum capacity to resist pH changes. fiveable.me As this ratio deviates from 1:1, the buffer's effectiveness diminishes. fiveable.me This principle highlights how precise quantitative control is essential for achieving desired chemical functions.
Table 1: Illustrative Impact of Component Ratio on a Hypothetical Mixture's Properties
| Component A Mole Fraction | Component B Mole Fraction | Observed Boiling Point (°C) | Viscosity (cP) at 25°C |
| 1.00 | 0.00 | 80.1 | 0.56 |
| 0.75 | 0.25 | 75.5 | 0.89 |
| 0.50 | 0.50 | 72.4 (Azeotrope) | 1.12 |
| 0.25 | 0.75 | 76.8 | 0.95 |
| 0.00 | 1.00 | 117.9 | 0.59 |
Mechanistic Pathways of Interaction between a Model Quantitative Mixture and Defined Substrates/Environments (e.g., Catalysis, Materials Science)
In the context of a quantitative mixture, different components might play distinct roles in the catalytic cycle:
Component A could bind and activate one reactant (e.g., through hydrogen bonding or dipole-dipole interactions).
Component B might stabilize a transition state or a reaction intermediate.
The mixture's specific quantitative ratio could create a unique solvent environment or supramolecular assembly (like a reverse micelle) that optimally orients the reactants for reaction.
For instance, in the oxidation of carbon monoxide (CO) over alloy catalysts, different metals within the alloy can have synergistic roles; one metal might be an active site for CO adsorption, while the other facilitates oxygen activation. mdpi.com The precise ratio of the metals in the alloy is crucial for maximizing catalytic efficiency. mdpi.com Understanding these mechanistic pathways at the molecular level allows chemists to design better and more selective catalysts for industrial and environmental applications. youtube.com
Kinetic Studies of Reactions Influenced by Quantitative Composition of a Model Mixture
Kinetic studies are essential for elucidating the mechanism of a reaction and understanding how its rate is influenced by various factors, including the composition of the reaction medium. For reactions involving a multi-component mixture, kinetic analysis can reveal the role of each component. nih.govacs.org
A typical kinetic study would involve measuring the reaction rate while systematically varying the quantitative ratios of the mixture's components. This allows for the determination of the reaction order with respect to each component, providing insight into its involvement in the rate-determining step of the reaction. youtube.com The success of many one-pot multicomponent reactions relies on the careful orchestration of the rates of distinct reaction steps. nih.gov
Modern techniques, such as automated flow reactors combined with online HPLC or NMR spectroscopy, enable the rapid generation of large datasets to study the kinetics of complex reactions. nih.govyoutube.com Analyzing this data can be challenging, especially for multi-step reactions where the kinetics are represented by a superposition of exponential decays. nih.gov Advanced mathematical methods and transformations can be used to dissect this complex data to determine the number of reaction steps and reconstruct the distribution of rate constants for each step. nih.gov
Table 2: Hypothetical Kinetic Data for a Reaction A → B in a Model Mixture
| Mole Fraction of Component X in Solvent Mixture | Mole Fraction of Component Y in Solvent Mixture | Observed Rate Constant, k (s⁻¹) |
| 1.00 | 0.00 | 1.2 x 10⁻⁴ |
| 0.75 | 0.25 | 3.5 x 10⁻⁴ |
| 0.50 | 0.50 | 8.9 x 10⁻⁴ |
| 0.25 | 0.75 | 5.1 x 10⁻⁴ |
| 0.00 | 1.00 | 0.8 x 10⁻⁴ |
This hypothetical data illustrates a synergistic catalytic effect, where a specific 1:1 mixture of components X and Y provides the fastest reaction rate.
Advanced Applications of Glc 60 Mixture Quantitative in Specialized Research and Industrial Processes
Utilization of GLC-60 Mixture (Quantitative) as a Reference Standard in Analytical Chemistry
The primary application of the GLC-60 Mixture is as a reference standard in analytical chemistry, particularly for gas chromatography. nu-chekprep.comfunakoshi.co.jp Reference materials are crucial for ensuring the accuracy and reliability of analytical measurements. scribd.com The GLC-60 mixture, with its certified composition of multiple FAMEs, serves as an external standard for both qualitative and quantitative analyses. nu-chekprep.comsuperchroma.com.tw
In qualitative analysis, the mixture is used to determine the retention times of specific fatty acid methyl esters under defined chromatographic conditions. By comparing the chromatogram of an unknown sample to that of the GLC-60 standard, analysts can identify the presence of the corresponding FAMEs in the sample.
For quantitative analysis, the known concentration of each component in the GLC-60 mixture allows for the creation of calibration curves, which relate the detector's response (e.g., peak area) to the amount of each analyte. superchroma.com.tw This is fundamental for accurately determining the concentration of fatty acids in various samples, from food and beverages to biological tissues and industrial products. restek.com
Below is a table detailing the typical composition of a commercially available GLC-60 reference standard mixture.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Concentration (%) |
| Methyl Palmitate | C₁₇H₃₄O₂ | 270.45 | 25.0 |
| Methyl Palmitoleate | C₁₇H₃₂O₂ | 268.44 | 5.0 |
| Methyl Stearate (B1226849) | C₁₉H₃₈O₂ | 298.51 | 10.0 |
| Methyl Oleate (B1233923) | C₁₉H₃₆O₂ | 296.50 | 25.0 |
| Methyl Linoleate (B1235992) | C₁₉H₃₄O₂ | 294.48 | 3.0 |
| Methyl α-Linolenate | C₁₉H₃₂O₂ | 292.46 | 4.0 |
| Methyl Arachidate (B1238690) | C₂₁H₄₂O₂ | 326.57 | 2.0 |
| Data sourced from Nu-Chek Prep product information. nu-chekprep.com |
Application in Calibration and Validation of Advanced Measurement Systems
The reliability of any advanced measurement system hinges on proper calibration and validation. The GLC-60 Mixture, as a Certified Reference Material (CRM), is instrumental in this process for instruments like gas chromatographs coupled with various detectors (e.g., Flame Ionization Detector - FID, Mass Spectrometer - MS). restek.comrestek.com
Calibration: Instrument calibration is the process of establishing a relationship between the instrument's signal and the concentration of the analyte. Using the GLC-60 mixture, a multi-point calibration can be performed. By injecting a series of dilutions of the standard, a calibration curve is generated for each of the seven fatty acid methyl esters. This comprehensive calibration ensures that the instrument provides accurate quantitative results across a range of concentrations for multiple components simultaneously.
Validation: Method validation is essential in regulated industries, such as pharmaceuticals and environmental testing, to ensure that an analytical method is suitable for its intended purpose. restek.com The GLC-60 mixture is used to assess several key validation parameters:
Accuracy: By analyzing the standard as an unknown, the measured concentrations can be compared against the certified values to determine the accuracy of the method.
Precision: Repeated injections of the GLC-60 mixture are used to evaluate the repeatability and intermediate precision of the analytical system, demonstrating the consistency of the results.
Linearity: The data used to generate the calibration curve also demonstrates the linear range of the detector's response for each component.
Specificity/Selectivity: The well-separated peaks of the GLC-60 components help to confirm the ability of the chromatographic method to resolve individual analytes from a complex mixture.
Role in the Development of Novel Materials with Precisely Controlled Quantitative Composition
The fatty acids represented in the GLC-60 mixture are fundamental building blocks for a variety of materials, both natural and synthetic. The mixture finds application in research and development aimed at creating novel materials where the fatty acid composition is a critical determinant of the final product's properties.
For instance, in the development of advanced polymers and biolubricants, the specific ratio of saturated to unsaturated fatty acids can significantly influence characteristics such as thermal stability, viscosity, and biodegradability. The GLC-60 mixture can be used as a model composition to:
Correlate Composition with Material Properties: Researchers can create formulations that mimic the quantitative profile of the GLC-60 standard to study how this specific fatty acid balance affects material performance.
Quality Control of Raw Materials: In manufacturing processes that use natural oils (which contain fatty acids like those in the mixture) as precursors, the GLC-60 standard is used to calibrate analytical instruments that monitor the composition of these raw materials, ensuring consistency and quality of the final product.
| Application Area | Role of Precise Fatty Acid Composition |
| Biolubricants | Influences oxidative stability, lubricity, and pour point. |
| Polymers/Resins | Affects flexibility, curing time, and thermal properties. |
| Cosmeceuticals | Determines skin feel, absorption, and stability of emulsions. |
| Functional Foods | The ratio of different fatty acids impacts nutritional value. |
Use in Fundamental Studies of Multi-Component Chemical Systems and Complex Reaction Networks
The GLC-60 Mixture serves as an ideal model system for fundamental research into the behavior of multi-component chemical systems. Because it contains a defined set of seven different, yet chemically related, compounds at known concentrations, it can be used to study complex phenomena.
In chemical kinetics, for example, the mixture can be subjected to reaction conditions such as oxidation or thermal degradation. By monitoring the change in concentration of each component over time using a calibrated gas chromatograph, researchers can elucidate the reaction mechanisms and determine the relative reaction rates for different fatty acid structures (e.g., saturated vs. unsaturated).
Similarly, in studies of physical chemistry, the mixture can be used to investigate intermolecular interactions in a multi-component liquid phase. Understanding how these different fatty acid esters interact can provide insights into the properties of more complex lipid systems, such as cell membranes or natural oils.
Implementation in Advanced Separation Technologies and Process Optimization (Quantitative Aspects)
The development and optimization of advanced separation technologies rely heavily on the use of well-characterized test mixtures. cloudfront.netsupelco.com.tw The GLC-60 Mixture is employed to benchmark and enhance the performance of separation processes, particularly in chromatography.
Method Development: When developing new gas chromatography methods for lipid analysis, the GLC-60 standard is used to optimize parameters such as column selection, temperature programming, and gas flow rates. The goal is to achieve baseline separation of all components in the shortest possible time, and the known composition of the GLC-60 mixture provides a clear benchmark for success.
Process Optimization: In industrial processes that involve the separation of fatty acids from natural sources, such as in the food and oleochemical industries, process optimization is critical to maximize yield and purity while minimizing costs. cloudfront.net Analytical methods, calibrated and validated using the GLC-60 standard, are used to monitor the efficiency of separation steps like fractional distillation or crystallization. The quantitative data obtained allows engineers to fine-tune process parameters to achieve the desired separation efficiency. For example, an "ideal" separator's performance can be modeled and compared against real-world results to identify areas for improvement. supelco.com.tw
Standardization, Metrology, and Quality Assurance for Glc 60 Mixture Quantitative
Development of Certified Reference Materials (CRMs) for GLC-60 Mixture Quantification
A Certified Reference Material (CRM) is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. researchgate.net The development of a CRM for the quantitative GLC-60 mixture is a meticulous process designed to ensure the highest level of accuracy and reliability for calibrating analytical instruments. caymanchem.commidlandsci.com
The process begins with the procurement of individual FAME components of the highest achievable purity, typically greater than 99%. nu-chekprep.comnu-chekprep.com The development of the GLC-60 CRM follows these key stages:
Gravimetric Preparation: The CRM is prepared by carefully weighing each high-purity FAME component to the nearest tenth of a milligram using calibrated balances under controlled environmental conditions. nu-chekprep.com This gravimetric data forms the basis of the certified concentration values.
Verification and Homogeneity Testing: After preparation, the entire mixture is analyzed using a primary or reference method, such as high-resolution gas chromatography with flame ionization detection (GC-FID), to verify the composition and to assess the homogeneity of the batch. nu-chekprep.comnih.gov Multiple samples are drawn from different parts of the batch and analyzed to ensure there is no significant variation in composition.
Stability Assessment: The long-term and short-term stability of the mixture is evaluated under various storage and transport conditions to determine its shelf-life and ensure that the certified values remain valid over time. sigmaaldrich.com Ampules are often flushed with inert gas like nitrogen and sealed under vacuum to prevent degradation of unsaturated components. nu-chekprep.comnu-chekprep.com
Value Assignment and Uncertainty Calculation: The certified value for each component is derived from the combination of gravimetric preparation data and the results from verification analyses. A comprehensive uncertainty budget is calculated, accounting for all potential sources of error, including the purity of the starting materials, weighing precision, and any observed instability or inhomogeneity.
The table below details a typical composition for a GLC-60 quantitative mixture, which serves as the target for CRM development.
| Component Name | Chain | Weight % |
| Methyl Palmitate | C16:0 | 25.0 |
| Methyl Palmitoleate | C16:1 | 5.0 |
| Methyl Stearate (B1226849) | C18:0 | 10.0 |
| Methyl Oleate (B1233923) | C18:1 | 25.0 |
| Methyl Linoleate (B1235992) | C18:2 | 3.0 |
| Methyl alpha-Linolenate | C18:3 | 4.0 |
| Methyl Arachidate (B1238690) | C20:0 | 2.0 |
| Other Components | Various | 26.0 |
| Table 1: Example Composition of a GLC-60 Mixture Reference Standard. Data sourced from Nu-Chek Prep. nu-chekprep.com |
Interlaboratory Comparison Studies and Proficiency Testing for GLC-60 Mixture Analysis
Interlaboratory Comparison (ILC) studies and Proficiency Testing (PT) are essential tools for laboratories to assess their analytical performance and the validity of their measurement methods against their peers. eurachem.org In the context of GLC-60 analysis, a PT scheme would involve a coordinating body distributing identical, homogeneous, and stable samples of the FAME mixture to a number of participating laboratories. osti.gov
The core objectives of such a program are:
To provide individual laboratories with an objective assessment of their competence in quantifying the components of the GLC-60 mixture. eurachem.org
To identify potential issues with analytical methods, instrumentation, or calibration procedures.
To establish the reproducibility and comparability of results among different laboratories.
In a typical PT round for GLC-60 analysis, laboratories would receive the test sample and be asked to report the concentration of each specified FAME. The PT provider then analyzes the collected data statistically. A key performance metric used is the z-score , which is calculated for each laboratory's result for each analyte. shapypro.com
The z-score formula is: z = (x - X) / σ
Where:
x is the result reported by the participant laboratory.
X is the assigned value, often the consensus value (e.g., robust mean) from all participants or a certified value.
σ is the standard deviation for proficiency assessment, which can be a fixed value, derived from a model like the Horwitz function, or calculated from the participants' results. osti.gov
The interpretation of z-scores is standardized:
|z| ≤ 2.0: Satisfactory performance. eurachem.org
Future Directions and Emerging Paradigms in Glc 60 Mixture Quantitative Research
Integration of High-Throughput Screening for Quantitative Optimization of GLC-60 Mixture Derivatives
High-throughput screening (HTS) is a powerful methodology poised to revolutionize the development and optimization of GLC-60 mixture derivatives. By employing automated instrumentation and sophisticated software, HTS allows for the rapid execution of a vast number of experiments, accelerating scientific research and reducing the time-to-market for new products. youtube.com This approach moves beyond traditional, one-variable-at-a-time experimentation to a more holistic and efficient model of discovery.
Quantitative high-throughput screening (qHTS) represents a significant advancement over single-concentration assays. By generating detailed concentration-response curves for thousands of compounds in a single experiment, qHTS provides a rich dataset that delineates the structure-activity relationships (SAR) directly from the primary screen. nih.govnih.gov For the GLC-60 mixture, this means that derivatives can be rapidly synthesized and evaluated to identify formulations with optimal performance characteristics. The process involves preparing a library of GLC-60 derivatives with varying component ratios and concentrations, followed by automated screening to measure a desired output, such as catalytic activity or material property.
The data generated from qHTS can be used to build predictive models, further refining the optimization process. This titration-based approach efficiently identifies biological or chemical activities, minimizes false positives and negatives, and provides a comprehensive profile of the mixture's behavior. nih.govfrontiersin.org The integration of HTS is not merely about speed; it represents a paradigm shift towards a more data-driven and intelligent approach to the quantitative optimization of complex chemical mixtures like GLC-60.
Table 1: Comparison of Traditional vs. qHTS for Optimization of a GLC-60 Derivative
| Parameter | Traditional Screening | Quantitative High-Throughput Screening (qHTS) |
|---|---|---|
| Number of Derivatives Tested | 10-50 per week | >10,000 per week |
| Data Points per Derivative | 1-3 concentrations | 7-10 point concentration-response curve |
| Time to Initial SAR | Months | Days to Weeks |
| Reagent Volume per Experiment | Milliliters (mL) | Microliters (µL) or Nanoliters (nL) |
| Primary Output | Single-point activity data | Potency (e.g., AC50/EC50), efficacy, and curve slope |
Advances in Miniaturized and On-Site Quantitative Analysis of GLC-60 Mixture
The development of miniaturized analytical systems, often referred to as micro total analysis systems (µTAS) or "lab-on-a-chip" technology, is a key trend enabling the rapid, on-site quantitative analysis of the GLC-60 mixture. researchgate.netunizg.hr These devices integrate multiple laboratory operations, such as sample preparation, separation, and detection, onto a single microfabricated chip. unizg.hr This approach offers significant advantages, including drastically reduced sample and reagent consumption, faster analysis times, and enhanced portability. researchgate.netacs.org
For the GLC-60 mixture, this technology allows for real-time monitoring and quality control in industrial settings or in-field environmental analysis without the need to transport samples to a centralized laboratory. Portable systems based on microfluidics, coupled with compact detectors, can provide quantitative data on the composition and purity of the GLC-60 mixture with high precision. researchgate.net The move towards miniaturization is not merely about reducing the physical size of instrumentation; it leverages the unique physical phenomena that occur at the microscale, such as laminar flow and rapid diffusion, to achieve superior analytical performance. gmo-qpcr-analysis.com
The ongoing development in this area focuses on creating more integrated, rugged, and fully automated systems for on-site analysis, expanding the applicability of these technologies from medical diagnostics to environmental monitoring and process control. unizg.hrresearchgate.net
Table 2: Performance Characteristics of Miniaturized vs. Conventional GLC-60 Analysis Systems
| Feature | Conventional Laboratory System | Miniaturized On-Site System (µTAS) |
|---|---|---|
| System Footprint | Large benchtop | Handheld or portable |
| Sample Volume Required | ~1 mL | ~1-10 µL |
| Analysis Time | Hours | Minutes |
| Power Consumption | High | Low (battery operable) |
| Reagent Waste | Significant | Minimal |
| Suitability for Field Use | No | Yes |
Exploration of Sustainable Synthesis Routes for GLC-60 Mixture with Quantitative Control
The principles of green chemistry are increasingly influencing the synthesis of complex chemical mixtures, including GLC-60. The goal is to develop routes that are not only efficient and precise in quantitative control but also environmentally benign. pnas.org This involves a shift away from traditional batch processes that often rely on volatile organic solvents and generate significant waste.
Key strategies in the sustainable synthesis of the GLC-60 mixture include:
Flow Chemistry: Conducting reactions in continuous-flow reactors offers superior control over parameters like temperature, pressure, and reaction time, leading to higher yields and purity. This method enhances safety, particularly for hazardous reactions, and is readily scalable. kreddsci.comcgu-odisha.ac.in
Biocatalysis: The use of enzymes as natural catalysts allows for highly specific chemical transformations under mild conditions, reducing energy consumption and the formation of unwanted byproducts. chemistryjournals.net
Alternative Solvents: Replacing traditional hazardous solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can dramatically reduce the environmental impact of the synthesis process. chemistryjournals.net
Microwave-Assisted Synthesis: Utilizing microwave radiation to heat reaction mixtures can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. chemistryjournals.net
These methodologies not only minimize the environmental footprint but also often lead to more efficient and cost-effective production with precise quantitative control over the final mixture composition. nih.gov The adoption of these green synthetic routes is essential for the long-term sustainability of chemical manufacturing. blazingprojects.com
Novel Applications in Emerging Technologies Requiring Precise Mixture Control
The ability to precisely control the quantitative composition of the GLC-60 mixture opens up new applications in a range of emerging technologies. Industries such as pharmaceuticals, advanced materials, and nanotechnology demand high levels of precision and reproducibility that can only be achieved through meticulous control of chemical mixtures. capitalresin.com
In materials science , for example, the specific ratio of components in the GLC-60 mixture could be critical for creating polymers or nanomaterials with tailored properties, such as enhanced conductivity, strength, or thermal resistance. capitalresin.com The development of advanced materials for applications from coatings to drug delivery systems relies on this level of quantitative precision. capitalresin.com
In the pharmaceutical industry , flow chemistry and automated synthesis platforms are enabling the rapid development and production of active pharmaceutical ingredients (APIs). amf.ch A precisely controlled GLC-60 mixture could serve as a novel catalyst system or a key intermediate in a multi-step synthesis, where even minor variations in composition could impact yield and purity.
Challenges and Opportunities in Big Data Analytics for Quantitative Chemical Mixtures Research
The convergence of HTS, automated synthesis, and advanced analytical techniques is generating data on an unprecedented scale, creating both challenges and opportunities for big data analytics in chemical mixture research. nih.govaiche.org The sheer volume, variety, and velocity of data require new computational tools and methodologies for effective analysis. aiche.org
Challenges:
Data Quality and Integration: Ensuring the consistency and quality of data from diverse sources is a major hurdle. Integrating large, heterogeneous datasets requires robust data management and standardization protocols. nih.gov
Model Development: Creating predictive models from vast chemical datasets is computationally intensive. Traditional structure-activity relationship models may need to be replaced by more sophisticated machine learning and AI algorithms capable of handling data complexity. nih.gov
Data Visualization: Interpreting and visualizing multidimensional chemical data to extract meaningful insights is a significant challenge. nih.gov
Information Sharing: Securely sharing large datasets, which is crucial for collaborative research and open innovation, presents technical and logistical challenges. nih.gov
Opportunities:
Predictive Modeling: Advanced machine learning algorithms can mine large datasets to predict the properties of novel GLC-60 derivatives, guiding experimental work and reducing trial-and-error. nih.gov
Process Optimization: Big data analytics can identify subtle patterns in manufacturing data, leading to optimized reaction conditions, improved yields, and reduced waste. capitalresin.com
Target Deconvolution: In applications like drug discovery, data analytics can help elucidate the biological targets and mechanisms of action of complex mixtures. nih.gov
Accelerated Discovery: By creating a feedback loop between automated experimentation and data analysis, big data can significantly accelerate the discovery and development of new chemical products and materials.
The effective use of big data is a critical frontier in quantitative chemical research, promising to transform the way complex mixtures like GLC-60 are designed, synthesized, and utilized. inria.fr
Conclusion and Perspectives on the Significance of Glc 60 Mixture Quantitative in Chemical Science
Summary of Key Research Findings and Advancements in GLC-60 Mixture (Quantitative)
Specific research findings and advancements for a "GLC-60 Mixture (quantitative)" cannot be summarized as no dedicated studies on a mixture with this name were found. Research on quantitative mixtures, particularly reference standards used in chromatography, generally focuses on ensuring the purity, stability, and precise concentration of its components for accurate instrument calibration. Advancements in this area typically involve improving the manufacturing process to minimize isomeric impurities and enhance the long-term stability of the mixture.
Broader Implications of Quantitative Mixture Research for Chemical Sciences
The study of quantitative chemical mixtures has profound implications for the chemical sciences, underpinning the accuracy and reliability of analytical measurements across numerous fields. researchgate.netbyjus.com
Enhancing Analytical Accuracy: Precisely defined quantitative mixtures are crucial for the calibration of analytical instruments like gas and liquid chromatographs. thermofisher.comfishersci.commerckmillipore.com They serve as the benchmark against which unknown samples are measured, ensuring that results are accurate and reproducible.
Environmental and Toxicological Assessment: Humans and ecosystems are exposed to a multitude of chemicals simultaneously. researchgate.netnih.gov Research into the combined effects of these chemical mixtures is essential for realistic risk assessment, moving beyond single-agent toxicology to understand synergistic or antagonistic interactions. nih.govnih.gov
Systems Biology and -Omics Technologies: Advances in high-throughput technologies allow scientists to study the complex biological responses to chemical mixtures. researchgate.net This integrated approach helps to understand the mechanisms of interaction at a quantitative level, which is vital for building predictive models for risk assessment. researchgate.net
Methodological Advancement: The complexity of real-world mixtures, from environmental samples to biological fluids, drives innovation in analytical techniques. cambridge.orgmdpi.com Challenges such as overlapping signals and the presence of trace components push researchers to develop more sophisticated methods, including advanced chemometrics, machine learning algorithms, and high-resolution mass spectrometry, to deconvolute and accurately quantify the components of complex mixtures. nih.govcambridge.orgmdpi.com
Below is a table summarizing the key application areas and their significance in quantitative mixture research.
| Application Area | Significance of Quantitative Mixture Research | Key Technologies |
| Analytical Chemistry | Instrument calibration, method validation, quality control. | Gas Chromatography (GC), Liquid Chromatography (LC), Mass Spectrometry (MS) |
| Environmental Science | Monitoring pollutants, risk assessment of chemical exposures. nih.gov | High-Resolution Mass Spectrometry, Biomonitoring |
| Toxicology | Studying combined health effects, understanding synergistic interactions. nih.gov | High-Throughput Screening, -Omics Technologies (Genomics, Proteomics) |
| Food & Beverage | Quality control, contaminant detection, flavor profiling. youtube.com | Gas-Liquid Chromatography (GLC), High-Performance Liquid Chromatography (HPLC) |
| Pharmaceuticals | Purity testing of drugs, therapeutic drug monitoring. youtube.com | Certified Reference Materials (CRMs), Pharmacokinetic analysis |
Unanswered Questions and Future Research Imperatives for GLC-60 Mixture (Quantitative)
While it is impossible to detail unanswered questions for the specific "GLC-60" mixture, several overarching research imperatives exist for the field of quantitative chemical mixtures:
Characterizing Complex Real-World Mixtures: A primary challenge is the identification and quantification of all components in highly complex, real-world samples. cambridge.org Many trace-level compounds and their interaction effects remain unknown. Future work must focus on developing more sensitive and comprehensive analytical workflows. mdpi.com
Predictive Modeling of Mixture Toxicity: How can we accurately predict the biological effect of a mixture from the properties of its individual components? researchgate.net Developing robust computational and AI-driven models that can account for complex interactions like synergism and antagonism is a critical frontier. nih.govresearchgate.net
Development of Advanced Reference Materials: There is a continuous need for more complex and matrix-matched certified reference materials (CRMs) that better mimic real-world samples. These standards are essential for validating new analytical methods and ensuring inter-laboratory consistency.
Integrating Methodologies: Future progress will likely depend on a multidisciplinary approach that combines quantitative and qualitative analytical techniques (a mixed-methods approach) to provide a more holistic understanding of complex chemical systems. researchgate.netmedium.comqualitative-research.net
Future research in this field will require increased collaboration between analytical chemists, toxicologists, data scientists, and computational modelers to address the intricate challenges posed by complex chemical mixtures. researchgate.netresearchgate.net
Q & A
What standardized chromatographic protocols are recommended for quantitative fatty acid analysis using GLC-60 Mixture?
Answer:
The GLC-60 Mixture is typically employed as a reference standard in gas chromatography (GC) for fatty acid identification and quantification. Key parameters include:
- Column type : Use a capillary column coated with non-polar stationary phases (e.g., HP-1 or equivalent) for optimal separation of fatty acid methyl esters (FAMEs) .
- Temperature programming : Start at 90°C, then ramp at 4°C/min to 106°C, followed by a 5°C/min increase to 250°C for elution of long-chain fatty acids . For alternative protocols, a column starting at 130°C with ramps of 6°C/min to 190°C and 4°C/min to 260°C may be used .
- Carrier gas : Helium at 2 mL/min flow rate with a split ratio of 45:1 to balance sensitivity and resolution .
How can researchers resolve discrepancies in fatty acid quantification when using GLC-60 Mixture across different GC systems?
Answer:
Discrepancies often arise from instrumental variability (e.g., detector sensitivity, column aging) or calibration inconsistencies. Methodological solutions include:
- System suitability tests : Run GLC-60 daily to verify retention time stability (±0.05 min) and peak area precision (RSD <2%) .
- Cross-validation : Compare results with alternative standards (e.g., GLC-30 or GLC-90) or orthogonal methods like mass spectrometry .
- Calibration curve optimization : Use at least five concentration points spanning the expected sample range, with triplicate injections to assess linearity (R² ≥0.995) .
What steps ensure accurate calibration of GLC-60 Mixture in quantitative GC workflows?
Answer:
- Internal standardization : Add a non-endogenous fatty acid (e.g., C17:0 methyl ester) to correct for injection volume variability .
- Matrix-matched calibration : Prepare calibration solutions in the same solvent as experimental samples (e.g., methylene chloride) to account for matrix effects .
- Statistical validation : Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (3:1 and 10:1, respectively) and report confidence intervals for concentrations .
How should researchers design experiments to assess batch-to-batch variability of GLC-60 Mixture in longitudinal studies?
Answer:
- Controlled replicates : Analyze three independent batches of GLC-60 under identical conditions, focusing on peak area consistency (RSD <5%) and retention time drift .
- Accelerated stability testing : Store aliquots at varying temperatures (e.g., -20°C, 4°C, room temperature) and monitor degradation over 6–12 months .
- Data normalization : Use mixed-effects models to distinguish batch effects from instrumental noise .
What are the best practices for documenting GLC-60 Mixture usage in methods sections to ensure reproducibility?
Answer:
- Detailed parameter reporting : Specify column dimensions (e.g., 30 m × 0.25 mm × 0.25 µm), injector/detector temperatures (250°C), and split ratios .
- Supplier metadata : Note the source (e.g., Nu-Chek Prep Inc.) and lot number, even if anonymized for peer review .
- Supplementary protocols : Deposit raw chromatograms and calibration data in repositories like Figshare or institutional databases, citing these in the main text .
What methodological approaches integrate GLC-60-based quantitative data with complementary analytical techniques?
Answer:
- Mixed-methods frameworks : Combine GC data with qualitative lipidomics surveys (e.g., LC-MS/MS for oxidized fatty acids) using embedded design, where quantitative results guide targeted qualitative analysis .
- Triangulation : Validate GLC-60 quantitation with nuclear magnetic resonance (NMR) for structural confirmation of ambiguous peaks .
- Data fusion : Apply multivariate statistics (e.g., PCA or PLS-DA) to correlate GC-derived fatty acid profiles with transcriptomic or metabolomic datasets .
How can researchers address conflicting fatty acid profiles generated from GLC-60 Mixture in multi-laboratory studies?
Answer:
- Inter-laboratory harmonization : Adopt consensus protocols from organizations like AOAC International, including standardized column conditioning procedures and shared reference materials .
- Blinded reanalysis : Submit anonymized samples to participating labs to isolate technician-induced variability .
- Meta-analysis : Use random-effects models to quantify between-study heterogeneity and identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
